2,5-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4S/c1-22-10-12-24(13-11-22)18(17-6-5-9-23(17)2)15-21-29(25,26)20-14-16(27-3)7-8-19(20)28-4/h5-9,14,18,21H,10-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKFLASJTWZIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS Number: 1049449-99-1) is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 422.5 g/mol. The structural characteristics include two methoxy groups and a sulfonamide moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H30N4O4S |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1049449-99-1 |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrole and piperazine have been shown to inhibit tumor growth in various cancer cell lines. The compound under discussion may share similar mechanisms of action due to the presence of these functional groups.
- Cell Cycle Arrest : Compounds with sulfonamide groups have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Cell Proliferation : Studies suggest that similar compounds can inhibit cellular proliferation by affecting signaling pathways involved in cell growth.
Neuroprotective Effects
There is emerging evidence that some pyrrole-containing compounds exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The specific mechanisms may involve:
- Reduction of Oxidative Stress : By scavenging free radicals.
- Modulation of Neurotransmitter Levels : Influencing serotonin and dopamine pathways.
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. The compound's sulfonamide group may confer similar activities, potentially inhibiting bacterial growth through:
- Inhibition of Folate Synthesis : Competing with para-aminobenzoic acid (PABA), essential for bacterial growth.
Study 1: Anticancer Efficacy
A recent in vitro study investigated the effects of a related compound on MCF7 breast cancer cells. Results demonstrated a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of treatment, suggesting potential for further development as an anticancer agent.
Study 2: Neuroprotective Properties
In an animal model of Parkinson's disease, administration of a pyrrole derivative showed improved motor function and reduced neuronal loss in the substantia nigra, indicating neuroprotective effects that warrant further exploration.
Study 3: Antimicrobial Activity
A comparative study on various sulfonamides revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL, supporting its potential as an antimicrobial agent.
Q & A
Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves coupling sulfonamide precursors with functionalized pyrrole and piperazine intermediates. Key steps include:
- Amide bond formation: Use coupling agents like HBTU or DCC in dimethylformamide (DMF) at 0–5°C to minimize side reactions .
- Temperature control: Maintain strict temperature regulation during sulfonylation (e.g., 40–50°C) to avoid decomposition of the dimethoxybenzene moiety .
- Purification: Employ gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >98% purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer: Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR: Confirm methoxy groups (δ 3.7–3.9 ppm for OCH3) and piperazine/pyrrole protons (δ 2.5–3.5 ppm) .
- HRMS: Verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- HPLC-UV: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity and detect impurities <0.1% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of its substituents?
- Methodological Answer: Focus on functional group modifications:
- Piperazine ring: Replace 4-methylpiperazine with morpholine or thiomorpholine to assess impact on solubility and target binding .
- Pyrrole moiety: Synthesize analogs with substituents at the 1-methyl position (e.g., ethyl, benzyl) to study steric effects .
- Biological assays: Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., kinase panels) and correlate activity with logP and polar surface area .
Q. What experimental strategies resolve contradictions in reported solubility and stability data?
- Methodological Answer: Address variability through controlled studies:
- Solubility: Use standardized shake-flask methods (pH 1.2–7.4 buffers) with HPLC quantification .
- Stability: Conduct forced degradation studies (heat, light, oxidation) and track decomposition via LC-MS to identify labile sites (e.g., sulfonamide linkage) .
- Statistical validation: Apply ANOVA to compare batch-to-batch variability and isolate environmental factors (e.g., humidity during storage) .
Q. How can environmental impact assessments be integrated into preclinical development?
- Methodological Answer: Follow ecotoxicology frameworks from projects like INCHEMBIOL :
- Biodegradation: Use OECD 301F (modified Sturm test) to measure mineralization rates in aqueous systems.
- Bioaccumulation: Calculate bioconcentration factors (BCF) in Daphnia magna or zebrafish models.
- Analytical monitoring: Deploy LC-QTOF-MS to detect trace metabolites in simulated wastewater .
Experimental Design Considerations
Q. What controls are essential for ensuring reproducibility in pharmacological assays?
- Methodological Answer: Implement:
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodological Answer: Utilize:
- Molecular dynamics (MD): Simulate binding to serum albumin to predict half-life .
- ADMET prediction tools: Use SwissADME or ADMETLab to estimate permeability (Caco-2) and CYP450 inhibition .
- Docking studies: Target specific receptors (e.g., GPCRs) with AutoDock Vina to prioritize synthetic targets .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer: Systematically evaluate:
- Cell line specificity: Compare expression levels of putative targets (e.g., via qPCR or Western blot) .
- Assay conditions: Standardize incubation times (24–72 hr) and serum concentrations (5–10% FBS) .
- Dose-response curves: Use nonlinear regression (GraphPad Prism) to calculate IC50 values with 95% confidence intervals .
Q. What methodologies validate the compound’s proposed mechanism of action?
- Methodological Answer: Combine:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
